Decanoil-CoA

Descripción general

Descripción

Decanoil coenzima A es un tioéster de ácido decanoico y coenzima A. Es una acil-coenzima A de cadena media que resulta de la condensación formal del grupo tiol de la coenzima A con el grupo carboxilo del ácido decanoico . Este compuesto juega un papel significativo en varios procesos bioquímicos, particularmente en el metabolismo de los ácidos grasos.

Aplicaciones Científicas De Investigación

Decanoil coenzima A tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como sustrato en ensayos enzimáticos para estudiar la cinética y los mecanismos enzimáticos.

Biología: Juega un papel en el estudio del metabolismo de los ácidos grasos y la producción de energía en las células.

Medicina: Se investiga su potencial en el tratamiento de trastornos metabólicos y como biomarcador para ciertas enfermedades.

Industria: Se utiliza en la producción de biocombustibles y plásticos biodegradables.

Mecanismo De Acción

Decanoil coenzima A ejerce sus efectos principalmente a través de su papel en el metabolismo de los ácidos grasos. Actúa como sustrato para las enzimas involucradas en la β-oxidación, lo que lleva a la producción de acetil-coenzima A, que entra en el ciclo del ácido tricarboxílico para generar energía. También inhibe la actividad de la citrato sintasa y la glutamato deshidrogenasa en la mitocondria . Además, se une a la proteína reguladora del metabolismo de los ácidos grasos FadR en Escherichia coli .

Compuestos Similares:

- Octanoil coenzima A

- Lauroil coenzima A

- Palmitoil coenzima A

- Estearoil coenzima A

Comparación: Decanoil coenzima A es único debido a su longitud de cadena media, que le permite participar tanto en las vías metabólicas de ácidos grasos de cadena corta como de cadena larga. En comparación con octanoil coenzima A, tiene una cadena de carbono más larga, lo que lo hace más hidrofóbico y menos soluble en agua. En comparación con lauroil coenzima A y palmitoil coenzima A, tiene una cadena más corta, lo que lo hace más reactivo en ciertos procesos enzimáticos .

Análisis Bioquímico

Biochemical Properties

Decanoyl-CoA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme acyl-CoA dehydrogenase, which catalyzes the first step of mitochondrial beta-oxidation . This interaction involves the transfer of electrons from Decanoyl-CoA to the enzyme, leading to the production of (2E)-decenoyl-CoA .

Cellular Effects

Decanoyl-CoA influences various cellular processes. It is involved in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids to produce energy . The accumulation of Decanoyl-CoA and similar esters in cells can lead to metabolic defects, particularly in the acyl-CoA dehydrogenation steps of the branched-chain amino acids, lysine, and 5-hydroxy lysine .

Molecular Mechanism

The molecular mechanism of Decanoyl-CoA primarily involves its role in the beta-oxidation pathway. It binds to the active site of acyl-CoA dehydrogenase, leading to the transfer of electrons and the conversion of Decanoyl-CoA to (2E)-decenoyl-CoA . This reaction represents the first step of the beta-oxidation process, which ultimately leads to the production of energy in the form of ATP.

Temporal Effects in Laboratory Settings

The effects of Decanoyl-CoA can change over time in laboratory settings. For instance, the activity of acyl-CoA dehydrogenase on Decanoyl-CoA can vary depending on temperature and the presence of molecular chaperones

Metabolic Pathways

Decanoyl-CoA is involved in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids to produce energy . It interacts with the enzyme acyl-CoA dehydrogenase in this pathway

Subcellular Localization

Decanoyl-CoA is primarily localized in the mitochondria, where it participates in the beta-oxidation pathway

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Decanoil coenzima A puede sintetizarse haciendo reaccionar ácido decanoico con coenzima A en presencia de agentes activadores como el trifosfato de adenosina y los iones magnesio. La reacción típicamente ocurre en un medio acuoso a un pH de alrededor de 7.5 .

Métodos de Producción Industrial: La producción industrial de decanoil coenzima A involucra la síntesis enzimática utilizando enzimas específicas como la acil-coenzima A sintetasa. Este método asegura una alta especificidad y rendimiento. El producto se purifica luego mediante cromatografía de intercambio iónico .

Tipos de Reacciones:

Reducción: Puede reducirse para formar ácido decanoico y coenzima A bajo condiciones específicas.

Sustitución: Decanoil coenzima A puede participar en reacciones de sustitución donde el grupo decanoilo se transfiere a otras moléculas.

Reactivos y Condiciones Comunes:

Oxidación: Requiere enzimas como la acil-coenzima A deshidrogenasa, el dinucleótido de flavina y adenina, y oxígeno.

Reducción: Requiere agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: A menudo involucra nucleófilos como aminas o alcoholes.

Principales Productos:

Oxidación: Acetil-coenzima A y moléculas de acil-coenzima A de cadena más corta.

Reducción: Ácido decanoico y coenzima A.

Sustitución: Varios compuestos decanoilados dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

- Octanoyl coenzyme A

- Lauroyl coenzyme A

- Palmitoyl coenzyme A

- Stearoyl coenzyme A

Comparison: Decanoyl coenzyme A is unique due to its medium-chain length, which allows it to participate in both short-chain and long-chain fatty acid metabolic pathways. Compared to octanoyl coenzyme A, it has a longer carbon chain, making it more hydrophobic and less soluble in water. Compared to lauroyl coenzyme A and palmitoyl coenzyme A, it has a shorter chain, making it more reactive in certain enzymatic processes .

Propiedades

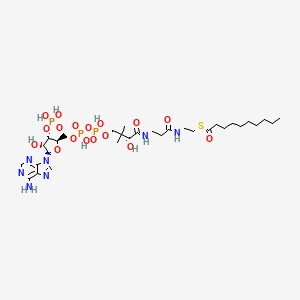

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKJPHSEFDPYDB-HSJNEKGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925532 | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

921.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264-57-9 | |

| Record name | Decanoyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.